Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane
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Overview
Description
Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane is a unique organosilicon compound characterized by its special structure and the presence of fluorinated groups. This compound is commonly used in industrial applications such as lubricants, coatings, and surface treatment agents due to its exceptional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane typically involves the reaction of fluorinated alcohols with chlorosilanes under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture and oxygen interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorinated groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
The major products formed from these reactions include various silane derivatives, fluorinated compounds, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in organic synthesis, facilitating the formation of bonds between different molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their performance in various applications. The pathways involved include the formation of stable bonds with other molecules, leading to improved stability and functionality .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)silane
- Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)germane
- Trimethyl(perfluoro-1,1,2-trimethyl-3-oxahexyloxy)stannane
Uniqueness
This compound stands out due to its unique combination of silicon and fluorinated groups, which imparts exceptional properties such as high thermal stability, low surface energy, and excellent chemical resistance. These properties make it superior to similar compounds in applications requiring high performance under extreme conditions .
Properties
Molecular Formula |
C11H9F17O2Si |
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Molecular Weight |
524.25 g/mol |
IUPAC Name |
[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H9F17O2Si/c1-31(2,3)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)29-11(27,28)5(12,13)9(21,22)23/h1-3H3 |
InChI Key |
YAANASLMFRNTIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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